

#### first-in-human studies of ACT-1004-1239

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ACT-1004-1239

Cat. No.: B11937379

Get Quote

An In-Depth Technical Guide to the First-in-Human Studies of ACT-1004-1239

#### Introduction

ACT-1004-1239 is a first-in-class, potent, selective, and orally available small-molecule antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3).[1][2] CXCR7 is a promising drug target in immunology and oncology due to its role in modulating the concentration of its ligands, CXCL11 and CXCL12.[3] By antagonizing CXCR7, ACT-1004-1239 has shown potential in preclinical models for treating inflammatory demyelinating diseases like multiple sclerosis.[1][2] This document provides a detailed overview of the first-in-human clinical studies of ACT-1004-1239, focusing on its mechanism of action, clinical trial design, pharmacokinetics, pharmacodynamics, and safety profile in healthy subjects.

## **Mechanism of Action: CXCR7 Antagonism**

CXCR7 is an atypical chemokine receptor that binds with high affinity to the chemokines CXCL12 (also known as SDF-1α) and CXCL11.[4][5] Unlike typical G-protein coupled receptors, CXCR7 does not primarily signal through G-proteins but functions as a "scavenger" receptor.[3][6] It internalizes its ligands, thereby modulating their extracellular concentrations and creating chemokine gradients that direct cell migration.[3]

ACT-1004-1239 acts as an insurmountable antagonist at the CXCR7 receptor.[7] By blocking the binding of CXCL12 to CXCR7, it inhibits the receptor-mediated internalization and clearance of CXCL12 from the plasma. This leads to a dose-dependent increase in the plasma concentration of CXCL12, which serves as a key biomarker for target engagement.[1][3]







Click to download full resolution via product page

Caption: Mechanism of action of **ACT-1004-1239** on the CXCR7 receptor and CXCL12.

## First-in-Human Study Design

The initial clinical evaluation of **ACT-1004-1239** was conducted through a randomized, double-blind, placebo-controlled, single-ascending-dose study in healthy male subjects.[3] The primary objectives were to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of the compound.[8] The study also integrated assessments of food effect and absolute bioavailability.[3]

A total of 48 healthy male subjects were enrolled, with 36 receiving **ACT-1004-1239** and 12 receiving a placebo.[3] The study involved six dose levels, with single oral doses ranging from 1 mg to 200 mg.[3]





Click to download full resolution via product page

Caption: Workflow diagram of the first-in-human, single-ascending-dose study.

# Clinical Findings: Results from the First-in-Human Study

#### **Safety and Tolerability**

**ACT-1004-1239** was found to be safe and well-tolerated in healthy male subjects up to the highest tested single dose of 200 mg.[3][8] A subsequent multiple-ascending dose study also found the drug to be well-tolerated up to 200 mg once daily, with no evidence of QTc interval prolongation.[4][9]

### Pharmacokinetics (PK)



**ACT-1004-1239** demonstrated rapid absorption and a dose-proportional increase in exposure across the tested dose range.[3][8] Key pharmacokinetic parameters from the single-dose study are summarized below.

Table 1: Summary of Single-Dose Pharmacokinetic Parameters for ACT-1004-1239

| Parameter                           | Value                                   | Notes                                                    |
|-------------------------------------|-----------------------------------------|----------------------------------------------------------|
| Time to Max. Concentration (Tmax)   | 1.3 - 3.0 hours[3][8]                   | For doses ≥ 10 mg.                                       |
| Terminal Elimination Half-life (t½) | 17.8 - 23.6 hours[3][8]                 | For doses ≥ 10 mg. Supports once-daily dosing.[3]        |
| Absolute Bioavailability            | 53.0%[3][8]                             | Determined using a 14C-radiolabeled microtracer.[3]      |
| Food Effect                         | No relevant effect[3][8]                | Administration with food did not significantly alter PK. |
| Dose Proportionality                | Essentially dose-<br>proportional[3][8] | Exposure increased proportionally with the dose.         |

| Volume of Distribution (Vd) | 183 L[10][11] | Indicates extensive distribution into tissues. |

#### **Pharmacodynamics (PD) and Target Engagement**

Target engagement was assessed by measuring the plasma concentrations of CXCR7 ligands, CXCL12 and CXCL11.[3] Administration of **ACT-1004-1239** resulted in a dose-dependent increase in CXCL12 plasma concentrations, with levels more than doubling compared to baseline, confirming successful target engagement.[3][8] In contrast, plasma concentrations of CXCL11 remained unchanged.[3]

Table 2: Pharmacodynamic Biomarker Response to ACT-1004-1239



| Biomarker     | Observation                                                           | Implication                                                             |
|---------------|-----------------------------------------------------------------------|-------------------------------------------------------------------------|
| Plasma CXCL12 | Dose-dependent increase;<br>more than doubled from<br>baseline.[3][8] | Confirms target engagement and inhibition of CXCR7 scavenging activity. |

| Plasma CXCL11 | No change observed.[3] | Suggests differential regulation or scavenging kinetics for CXCL11 by CXCR7 in this context. |



Click to download full resolution via product page

Caption: Logical flow from drug administration to biomarker confirmation.

# **Experimental Protocols Clinical Study Conduct**

The first-in-human study (NCT03869320) was a single-center, randomized, double-blind, placebo-controlled trial.[12] Healthy male subjects underwent screening before being randomized to receive a single oral dose of **ACT-1004-1239** or a matching placebo. Doses



were escalated across cohorts after a review of safety data from the preceding dose level. Blood and urine samples were collected at predefined time points for up to 144 hours post-dose for PK and PD analysis.[3] Safety monitoring included continuous recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

#### **Pharmacokinetic Analysis**

Plasma concentrations of **ACT-1004-1239** were determined using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), although the specific method details are not publicly disclosed. PK parameters were calculated using non-compartmental analysis.

### **Pharmacodynamic Analysis**

Plasma concentrations of CXCL11 and CXCL12 were quantified using validated immunoassays. The specific assay kits or platforms used are not detailed in the referenced publications. The change from baseline concentrations was used to evaluate the pharmacodynamic effect of the drug.

#### **Absolute Bioavailability and ADME**

An absorption, distribution, metabolism, and excretion (ADME) study was integrated into the first-in-human trial using a microtracer approach.[12][13] Six subjects received a single oral dose of 100 mg of non-radioactive **ACT-1004-1239** combined with a 1  $\mu$ Ci microdose of 14C-labeled **ACT-1004-1239**.[13] Total radioactivity in plasma, urine, and feces was measured over 240 hours using accelerator mass spectrometry (AMS), a highly sensitive technique for quantifying low levels of radioisotopes.[13] This allowed for the determination of absolute bioavailability and the characterization of excretion pathways. The study found that 84.1% of the radioactive dose was recovered, with the majority excreted in the feces (69.6%) and the remainder in the urine (14.5%).[12]

#### Conclusion

The first-in-human studies of **ACT-1004-1239** successfully demonstrated that the drug is safe and well-tolerated in healthy subjects at single oral doses up to 200 mg. The pharmacokinetic profile is favorable, with rapid absorption, a half-life supportive of once-daily dosing, and no significant food effect.[3][8] Crucially, the studies confirmed the mechanism of action through



the dose-dependent increase in plasma CXCL12, providing clear evidence of target engagement.[3] These comprehensive and positive results from the initial clinical trials support the continued development of **ACT-1004-1239** for the treatment of inflammatory demyelinating diseases and other potential indications.[3]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ACT-1004-1239, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Multipurpose First-in-Human Study With the Novel CXCR7 Antagonist ACT-1004-1239
   Using CXCL12 Plasma Concentrations as Target Engagement Biomarker PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 5. The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target engagement of the first-in-class CXCR7 antagonist ACT-1004-1239 following multiple-dose administration in mice and humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Absorption, Metabolism, and Excretion of ACT-1004-1239, a First-In-Class CXCR7
   Antagonist: In Vitro, Preclinical, and Clinical Data PubMed [pubmed.ncbi.nlm.nih.gov]



- 13. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [first-in-human studies of ACT-1004-1239]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11937379#first-in-human-studies-of-act-1004-1239]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com